1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea
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Overview
Description
Urea, N-[3-[(6-amino-4-quinolinyl)amino]phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- is a complex organic compound that features a quinoline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[3-[(6-amino-4-quinolinyl)amino]phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then reacted with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it useful in drug development.
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for Urea, N-[3-[(6-amino-4-quinolinyl)amino]phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, while the pyrazole ring can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine share the quinoline moiety and are used as antimalarial agents.
Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor, share the pyrazole ring and are used as anti-inflammatory agents.
Uniqueness
What sets Urea, N-[3-[(6-amino-4-quinolinyl)amino]phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- apart is its dual functionality, combining the properties of both quinoline and pyrazole derivatives. This dual functionality enhances its potential as a multi-target therapeutic agent, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C30H31N7O |
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Molecular Weight |
505.6 g/mol |
IUPAC Name |
1-[3-[(6-aminoquinolin-4-yl)amino]phenyl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea |
InChI |
InChI=1S/C30H31N7O/c1-19-8-11-23(12-9-19)37-28(18-27(36-37)30(2,3)4)35-29(38)34-22-7-5-6-21(17-22)33-26-14-15-32-25-13-10-20(31)16-24(25)26/h5-18H,31H2,1-4H3,(H,32,33)(H2,34,35,38) |
InChI Key |
VOLXCNVOKHMTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=CC(=C3)NC4=C5C=C(C=CC5=NC=C4)N |
Origin of Product |
United States |
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